molecular formula C19H17N7OS2 B4082259 N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE

N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE

Cat. No.: B4082259
M. Wt: 423.5 g/mol
InChI Key: NIQOZLVSJGVAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the thiadiazine and tetrazole precursors. The thiadiazine ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by the introduction of the methylphenyl group. The tetrazole ring is often prepared via the cyclization of azide derivatives with nitriles. The final step involves the coupling of the thiadiazine and tetrazole rings through a sulfanyl linkage, typically using thiol reagents under controlled conditions .

Chemical Reactions Analysis

N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazine or tetrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Scientific Research Applications

N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-YL)Sulfanyl]Acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest a multifaceted mechanism of action, particularly in pharmacological applications.

Chemical Structure and Properties

The compound possesses the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₈N₄S₂
  • Molecular Weight : 360.5 g/mol
  • CAS Number : 737808-15-0

Biological Activities

Research indicates that derivatives of thiadiazoles and tetrazoles exhibit a variety of biological activities. This section summarizes the key findings related to the biological activity of the compound.

Antimicrobial Activity

Studies have demonstrated that thiadiazole derivatives can exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be lower than standard antibiotics like ampicillin .
CompoundMIC (µg/mL)Target Bacteria
Thiadiazole Derivative32.6E. coli
Thiadiazole Derivative28.0S. aureus

Antifungal Activity

The compound also exhibits antifungal properties, particularly against species such as Candida albicans and Aspergillus niger. In vitro studies indicated that certain derivatives showed promising antifungal activity with MIC values comparable to fluconazole .

Anti-inflammatory and Analgesic Effects

Research into similar thiadiazole compounds has revealed anti-inflammatory and analgesic effects. These properties are attributed to the ability of these compounds to modulate inflammatory pathways and pain perception mechanisms .

Anticancer Potential

A preliminary screening of the compound's anticancer activity was conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocol:

  • Cell Lines Tested : Various cancer types including leukemia, melanoma, and breast cancer.
  • Results : The compound showed low levels of anticancer activity with only slight sensitivity observed in specific leukemia cell lines at a concentration of 10 µM .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Thiadiazole Derivatives : A study highlighted the synthesis and evaluation of various thiadiazole derivatives that exhibited significant antibacterial and antifungal activities. The introduction of halogen substituents was noted to enhance antibacterial potency against Gram-positive strains .
  • Tetrazole Incorporation : Compounds incorporating tetrazole rings have been reported to exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

Properties

IUPAC Name

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7OS2/c1-13-7-9-14(10-8-13)16-11-28-18(22-21-16)20-17(27)12-29-19-23-24-25-26(19)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQOZLVSJGVAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(SC2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE

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